2-Chloro-1,3,5-tris(trifluoromethyl)benzene
Overview
Description
2-Chloro-1,3,5-tris(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H2ClF9 and its molecular weight is 316.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst Development
The synthesis and application of various catalysts utilize related chemical structures. For instance, 1,3,5-Tris(hydrogensulfato) benzene serves as an efficient catalyst for synthesizing derivatives through condensation reactions, highlighting the potential role of structurally similar compounds in catalysis (Karimi-Jaberi et al., 2012).
Polymerization Initiators
Compounds with trifluoromethyl groups have been used as initiators for polymerization processes. The complexation of trifluoromethanesulphonates demonstrates their role in initiating ethylenic monomer polymerizations, implying a potential area of application for similar compounds (Souverain et al., 1980).
Electrophilic Trifluoromethylation
Trifluoromethyl-substituted benzene derivatives are pivotal in electrophilic trifluoromethylation reactions. This indicates the utility of such compounds in introducing trifluoromethyl groups to aromatic and heteroaromatic compounds, thus enhancing their properties (Mejía & Togni, 2012).
Fluorination Processes
The electrochemical fluorination of benzene derivatives containing trifluoromethyl groups has been studied, showing efficient pathways to perfluorocyclohexane derivatives. Such research underscores the significance of chloro and trifluoromethyl substituents in fluorination chemistry (Yonekura et al., 1976).
Frameworks and Porous Materials
The use of tris-substituted benzene derivatives in creating high-surface-area frameworks, such as in the assembly of hydrogen-bonded networks, highlights their utility in materials science. These compounds can contribute to the development of materials with significant porosity and adsorption capabilities (Zentner et al., 2015).
Properties
IUPAC Name |
2-chloro-1,3,5-tris(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF9/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWJWIMWBGMZJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371549 | |
Record name | 2-chloro-1,3,5-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444-38-2 | |
Record name | 2-chloro-1,3,5-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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